molecular formula C5H9NO2 B11760392 methyl (2E)-4-aminobut-2-enoate

methyl (2E)-4-aminobut-2-enoate

Cat. No.: B11760392
M. Wt: 115.13 g/mol
InChI Key: GLFAZZQWYRINJN-NSCUHMNNSA-N
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Description

Methyl (2E)-4-aminobut-2-enoate is an organic compound with the molecular formula C5H9NO2. It is a derivative of butenoic acid, featuring an amino group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-4-aminobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

Methyl (2E)-4-aminobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl (2E)-4-aminobut-2-enoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Methyl (2E)-4-aminobut-2-enoate can be compared with other similar compounds, such as:

    Methyl acrylate: Lacks the amino group, making it less reactive in certain substitution reactions.

    Butenoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Amino acids: Share the amino group but have different structural features and biological roles.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl (E)-4-aminobut-2-enoate

InChI

InChI=1S/C5H9NO2/c1-8-5(7)3-2-4-6/h2-3H,4,6H2,1H3/b3-2+

InChI Key

GLFAZZQWYRINJN-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/CN

Canonical SMILES

COC(=O)C=CCN

Origin of Product

United States

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